molecular formula C13H13NO3 B6176284 2-hydroxy-6-oxo-N-phenylcyclohex-1-ene-1-carboxamide CAS No. 40397-19-1

2-hydroxy-6-oxo-N-phenylcyclohex-1-ene-1-carboxamide

Cat. No.: B6176284
CAS No.: 40397-19-1
M. Wt: 231.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxy-6-oxo-N-phenylcyclohex-1-ene-1-carboxamide is a chemical compound with the molecular formula C13H13NO3 This compound is known for its unique structure, which includes a cyclohexene ring substituted with a hydroxyl group, a ketone group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-6-oxo-N-phenylcyclohex-1-ene-1-carboxamide typically involves the reaction of cyclohexanone with phenyl isocyanate under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-6-oxo-N-phenylcyclohex-1-ene-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 2-hydroxy-6-oxo-N-phenylcyclohex-1-ene-1-carboxylic acid.

    Reduction: Formation of 2-hydroxy-6-hydroxy-N-phenylcyclohex-1-ene-1-carboxamide.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-hydroxy-6-oxo-N-phenylcyclohex-1-ene-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-hydroxy-6-oxo-N-phenylcyclohex-1-ene-1-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-4,4-dimethyl-6-oxo-N-phenylcyclohex-1-ene-1-carboxamide
  • 2-hydroxy-6-oxo-N-methylcyclohex-1-ene-1-carboxamide

Uniqueness

2-hydroxy-6-oxo-N-phenylcyclohex-1-ene-1-carboxamide is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Properties

CAS No.

40397-19-1

Molecular Formula

C13H13NO3

Molecular Weight

231.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.